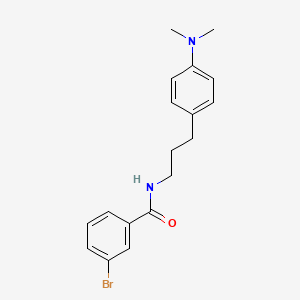
3-bromo-N-(3-(4-(dimethylamino)phenyl)propyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-bromo-N-(3-(4-(dimethylamino)phenyl)propyl)benzamide” is a chemical compound with the linear formula C23H21Br2N3O2 . It has a molecular weight of 531.251 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Chemical Reactions Analysis
While specific chemical reactions involving “3-bromo-N-(3-(4-(dimethylamino)phenyl)propyl)benzamide” are not available, it’s worth noting that compounds with similar structures often undergo reactions at the benzylic position. These reactions can include free radical bromination, nucleophilic substitution, and oxidation .Applications De Recherche Scientifique
Antifungal Activity
Research has demonstrated the antifungal properties of benzamide derivatives, notably in the context of combating phyto-pathogenic fungi and yeasts. A study by Ienascu et al. (2018) synthesized novel molecules, including esters and hydrazides of N-(2-bromo-phenyl)-2-hydroxy-benzamide, and tested their antifungal activity. The compounds exhibited significant inhibition against Fusarium oxysporum, Sclerotinia sclerotiorum, and Saccharomyces cerevisiae, with notable minimum inhibitory concentrations (MICs) highlighting their potential as antifungal agents (Ienascu et al., 2018).
Structural and Molecular Interactions
Saeed et al. (2020) focused on the synthesis, X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations of antipyrine derivatives, closely related to the chemical structure of interest. This study provides insight into intermolecular interactions, crystal packing stabilized by hydrogen bonds, and the energy frameworks contributing to molecular stability. These findings are crucial for understanding the molecular basis of the biological activity of such compounds (Saeed et al., 2020).
Synthetic Methodologies
Binzet et al. (2009) reported on the synthesis and characterization of metal complexes involving 4-bromo-N-(di-R-carbamothioyl)benzamide ligands, demonstrating the utility of these compounds in forming stable Ni(II) and Cu(II) complexes. This research contributes to the field of coordination chemistry, highlighting applications in catalysis and material science (Binzet et al., 2009).
Fluorescent Labeling and Sensing
Takechi et al. (1996) developed a highly sensitive fluorescent derivatization reagent for carboxylic acids in high-performance liquid chromatography (HPLC), utilizing 7-dimethylaminocoumarin derivatives. This innovative approach to fluorescent labeling has implications for the sensitive detection and quantification of biological and chemical substances (Takechi et al., 1996).
Safety and Hazards
Orientations Futures
The future directions for “3-bromo-N-(3-(4-(dimethylamino)phenyl)propyl)benzamide” are not specified in the search results. It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers , suggesting it may have potential applications in various fields of research.
Propriétés
IUPAC Name |
3-bromo-N-[3-[4-(dimethylamino)phenyl]propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O/c1-21(2)17-10-8-14(9-11-17)5-4-12-20-18(22)15-6-3-7-16(19)13-15/h3,6-11,13H,4-5,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDQYFIOONVQII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNC(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(3-(4-(dimethylamino)phenyl)propyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[[4-(2,2,2-trifluoroethoxymethyl)phenyl]methyl]propanamide](/img/structure/B2802225.png)
![(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(3-(methylthio)phenyl)methanone](/img/structure/B2802226.png)
![N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2802227.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N-(furan-2-ylmethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2802233.png)
![N-(3-ethylphenyl)-2-((6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2802236.png)
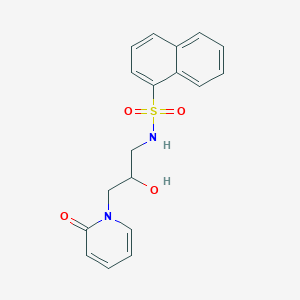
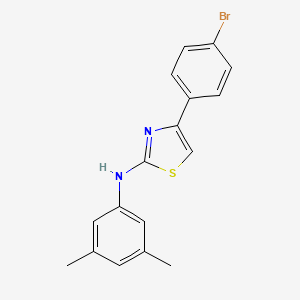
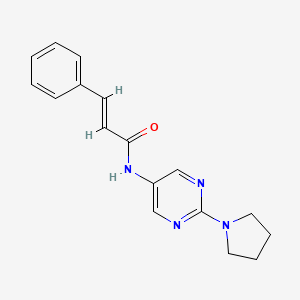
![6-propyl-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2802242.png)
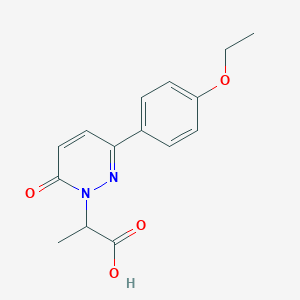


![2-(3-(Dimethylamino)propyl)-6,7-dimethyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2802248.png)